6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
Description
6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative with distinct substituents:
- Position 6: 3,4-Dichlorophenyl group, contributing steric bulk and lipophilicity.
- Position 2: 4-Fluorophenoxy group, introducing electron-withdrawing effects.
While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., pyridine-3-carbonitriles with halogenated aryl groups) are frequently studied for antibacterial, cytotoxic, and photochemical properties .
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2O/c19-15-7-1-11(9-16(15)20)17-8-2-12(10-22)18(23-17)24-14-5-3-13(21)4-6-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFQYVSMDLIWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 3,4-dichlorophenyl with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves the careful selection of reagents, catalysts, and solvents to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium fluoride (KF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is used as a probe to study biological systems. Its ability to interact with specific molecular targets makes it useful in understanding cellular processes and signaling pathways.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the manufacture of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism by which 6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The cyano group and the halogenated phenyl rings play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The table below compares key structural and physicochemical properties of the target compound with analogues from the evidence:
*Calculated based on molecular formula.
Key Observations from Comparative Analysis
Substituent Effects on Bioactivity :
- Compounds with chlorophenyl/fluorophenyl groups (e.g., ) are often associated with antibacterial and cytotoxic activities due to enhanced lipophilicity and membrane penetration .
- Trifluoromethyl groups (e.g., ) improve metabolic stability and binding affinity in photochemical applications .
Electronic and Steric Modifications: The 4-fluorophenoxy group in the target compound offers moderate electron withdrawal compared to 3,4-dichlorophenoxy (), which may reduce reactivity but improve selectivity.
Physicochemical Properties :
- Melting Points : Analogues like 6-(4-fluorophenyl)-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile exhibit higher melting points (~175°C), likely due to hydrogen bonding from the oxo group .
- IR Spectral Data : Stretching frequencies for CN (1913 cm⁻¹) and C=O (1658 cm⁻¹) in highlight functional group interactions .
Biological Activity
6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile, also known by its CAS number 252059-76-0, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C18H9Cl2FN2O
- Molecular Weight : 359.18 g/mol
- Boiling Point : Predicted at approximately 485.5°C
- Density : Approximately 1.46 g/cm³
Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes and receptors. Specifically, the dichlorophenyl and fluorophenoxy groups are believed to enhance the compound's ability to interact with biological targets, potentially influencing cellular signaling pathways.
Antiviral Activity
A study highlighted the compound's potential as an antiviral agent against SARS-CoV-2 through inhibition of the proprotein convertase furin. The research demonstrated that derivatives of pyridine, including this compound, can significantly inhibit furin activity, which is crucial for viral entry into host cells .
Anticancer Properties
The antiproliferative effects of this compound were evaluated against several cancer cell lines. In vitro studies showed that it could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The presence of the chlorinated phenyl group was noted as a significant contributor to its cytotoxicity .
In Vitro Studies
- Study on Furin Inhibition :
- Antiproliferative Effects :
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
